molecular formula C17H28N4OS B12295106 [(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea

[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea

Cat. No.: B12295106
M. Wt: 336.5 g/mol
InChI Key: MAGLAWWHGUHGCI-DEDYPNTBSA-N
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Description

[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, an octoxy group, and a thiourea moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea typically involves a multi-step process. One common method includes the condensation of 5-amino-2-octoxybenzaldehyde with ethylideneamine, followed by the reaction with thiourea. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino and octoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea: A geometric isomer with similar properties but different spatial arrangement.

    Acetophenone, 5’-amino-2’-(octyloxy)-, thiosemicarbazone: A structurally related compound with a thiosemicarbazone moiety instead of thiourea.

Uniqueness

[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H28N4OS

Molecular Weight

336.5 g/mol

IUPAC Name

[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C17H28N4OS/c1-3-4-5-6-7-8-11-22-16-10-9-14(18)12-15(16)13(2)20-21-17(19)23/h9-10,12H,3-8,11,18H2,1-2H3,(H3,19,21,23)/b20-13+

InChI Key

MAGLAWWHGUHGCI-DEDYPNTBSA-N

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)/C(=N/NC(=S)N)/C

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C

Origin of Product

United States

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